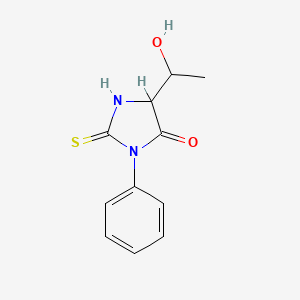
4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- Specific Scientific Field : Analytical Chemistry
- Summary of the Application : Bromophenol Blue is primarily used as a pH indicator, a color marker, and a dye. It changes color in response to changes in pH, making it useful in various scientific and industrial applications .
- Methods of Application or Experimental Procedures : In a laboratory setting, Bromophenol Blue can be added to a solution to test its pH. The solution changes color depending on the pH: it is yellow at pH 3.0, green at pH 4.6, and blue at pH 6.2 .
- Results or Outcomes : The color change allows scientists to quickly and easily determine the pH of a solution. This can be crucial in many experiments, as the pH can affect the behavior of other chemicals in the solution .
-
Electrophoretic Color Marker
- Specific Scientific Field : Molecular Biology
- Summary of the Application : Bromophenol Blue is used as a color marker to monitor the process of agarose gel electrophoresis and polyacrylamide gel electrophoresis .
- Methods of Application or Experimental Procedures : Bromophenol Blue is added to the gel and it migrates in the same direction as DNA or protein. The rate at which it migrates varies according to gel density and buffer composition .
- Results or Outcomes : The migration of Bromophenol Blue allows scientists to monitor the progress of the electrophoresis .
-
Protein and Nucleic Acid Detection
- Specific Scientific Field : Biochemistry
- Summary of the Application : Bromophenol Blue is used as a dye to detect proteins and nucleic acids, particularly when staining living tissues .
- Methods of Application or Experimental Procedures : Bromophenol Blue is added to the sample and it binds to proteins and nucleic acids, allowing them to be visualized .
- Results or Outcomes : The binding of Bromophenol Blue allows scientists to detect and quantify the presence of proteins and nucleic acids in a sample .
-
Water Treatment
- Specific Scientific Field : Environmental Science
- Summary of the Application : Bromophenol Blue is a toxic dye that can contaminate water. Various adsorbents have been used to remove Bromophenol Blue from water .
- Methods of Application or Experimental Procedures : Adsorbents such as biomass, activated carbon, biochar, polymer, nanoparticle, and composite are used to treat Bromophenol Blue-contaminated water .
- Results or Outcomes : The adsorption process removes Bromophenol Blue from the water, reducing its toxicity and making the water safer for use .
Safety And Hazards
Propiedades
Número CAS |
40070-59-5 |
|---|---|
Nombre del producto |
4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide |
Fórmula molecular |
C23H24Br2O5S |
Peso molecular |
572.3 g/mol |
Nombre IUPAC |
2-bromo-4-[(3S)-3-[(1S,4S,5R,6S)-5-bromo-4-hydroxy-3,6-dimethylcyclohex-2-en-1-yl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3,6-dimethylphenol |
InChI |
InChI=1S/C23H24Br2O5S/c1-11-9-16(13(3)19(24)21(11)26)23(17-10-12(2)22(27)20(25)14(17)4)15-7-5-6-8-18(15)31(28,29)30-23/h5-10,13,16,19,21,26-27H,1-4H3/t13-,16-,19+,21-,23-/m0/s1 |
Clave InChI |
JHWIBPVPGLHJHA-RMFGFXDFSA-N |
SMILES isomérico |
C[C@H]1[C@H](C=C([C@@H]([C@@H]1Br)O)C)[C@@]2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |
SMILES |
CC1C(C=C(C(C1Br)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |
SMILES canónico |
CC1C(C=C(C(C1Br)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



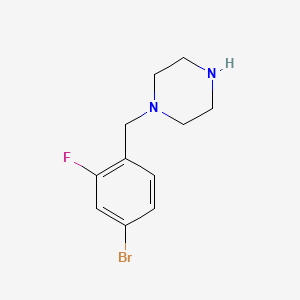
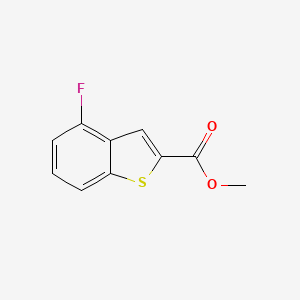
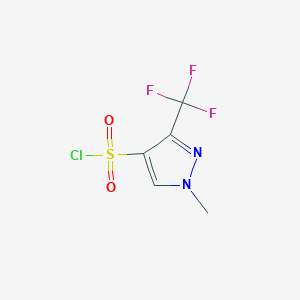
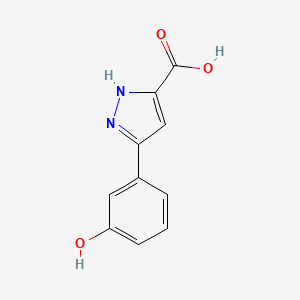
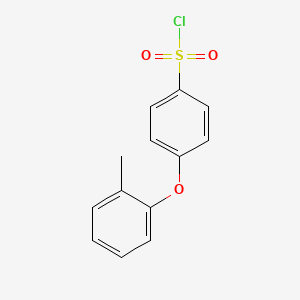
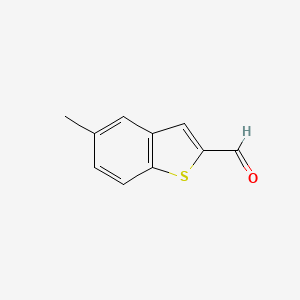
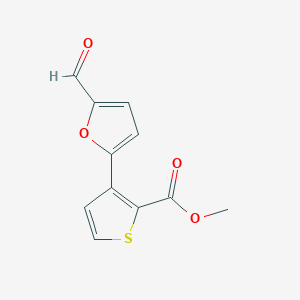
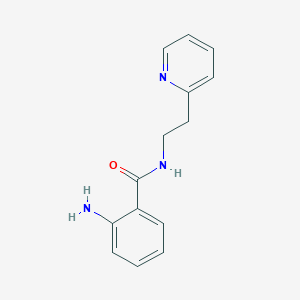
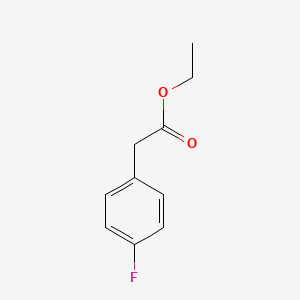
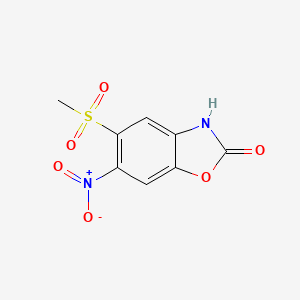
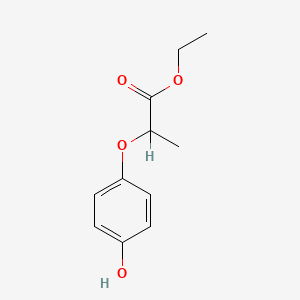
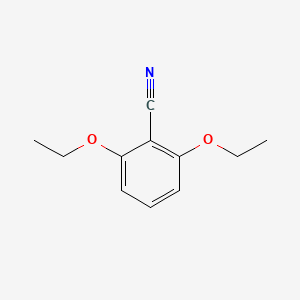
![3-[Tris(1-methylethoxy)silyl]propyl methacrylate](/img/structure/B1587022.png)
